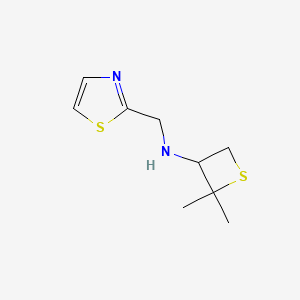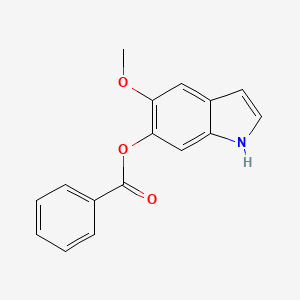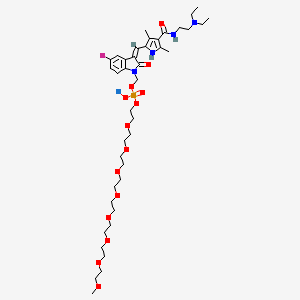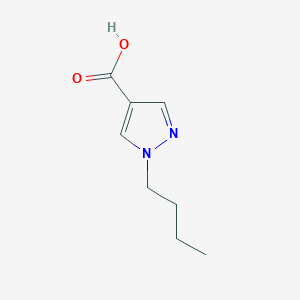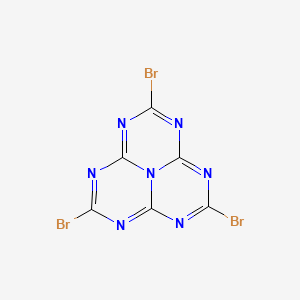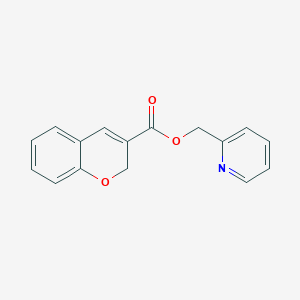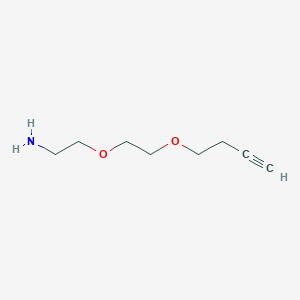
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is an organic compound with the molecular formula C₈H₁₅NO₂. It is a versatile chemical used in various scientific research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine typically involves the reaction of but-3-yn-1-ol with ethylene oxide to form 2-(but-3-yn-1-yloxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar in structure but with different substituents, leading to varied reactivity and applications.
2-(But-3-yn-1-yloxy)ethanamine: A simpler analog with fewer ethoxy groups, affecting its chemical properties and uses.
Uniqueness
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(2-but-3-ynoxyethoxy)ethanamine |
InChI |
InChI=1S/C8H15NO2/c1-2-3-5-10-7-8-11-6-4-9/h1H,3-9H2 |
InChI Key |
XOUBTHFZXOEUDE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


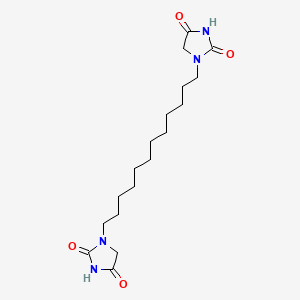
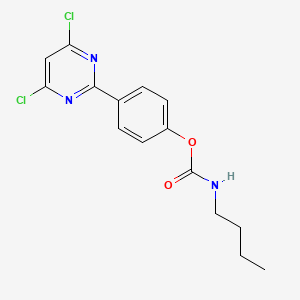

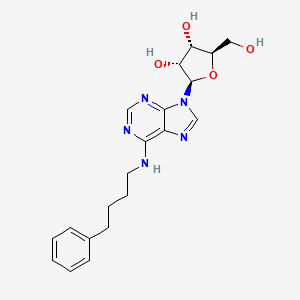
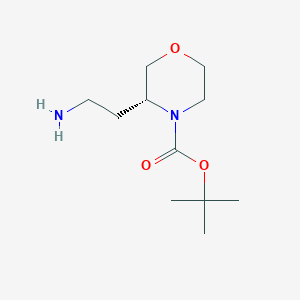
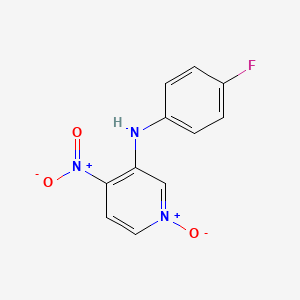
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
